molecular formula C16H22N2O2 B1220639 Isamoltan CAS No. 55050-95-8

Isamoltan

Cat. No. B1220639
M. Wt: 274.36 g/mol
InChI Key: XVTVPGKWYHWYAD-UHFFFAOYSA-N
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Patent
US04016283

Procedure details

50 ml of isopropylamine are added to a solution of 26.9 g of 1-[o-(pyrrol-1-yl)-phenoxy]-2,3-epoxy-propane in 250 ml of isopropanol and the mixture is heated to the boil under reflux for 1 1/2 hours. The oil which remains after evaporating off the volatile constituents in vacuo is distilled in a bulb tube under a high vacuum and gives 1-iso-propylamino-3[o-(pyrrol-1-yl)-phenoxy]-2-propanol as a colourless oil of boiling point 125°-135° C/0.04 mm Hg. The distillate which crystallises can be recrystallised from ether/petroleum ether and gives crystals of melting point 80°-81° C and is in every respect identical with the product obtained in Example 3.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[N:5]1([C:10]2[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=2[O:12][CH2:13][CH:14]2[O:16][CH2:15]2)[CH:9]=[CH:8][CH:7]=[CH:6]1>C(O)(C)C>[CH:1]([NH:4][CH2:15][CH:14]([OH:16])[CH2:13][O:12][C:11]1[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=1[N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
26.9 g
Type
reactant
Smiles
N1(C=CC=C1)C1=C(OCC2CO2)C=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 1/2 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
after evaporating off the volatile constituents in vacuo
DISTILLATION
Type
DISTILLATION
Details
is distilled in a bulb tube under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC(COC1=C(C=CC=C1)N1C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016283

Procedure details

50 ml of isopropylamine are added to a solution of 26.9 g of 1-[o-(pyrrol-1-yl)-phenoxy]-2,3-epoxy-propane in 250 ml of isopropanol and the mixture is heated to the boil under reflux for 1 1/2 hours. The oil which remains after evaporating off the volatile constituents in vacuo is distilled in a bulb tube under a high vacuum and gives 1-iso-propylamino-3[o-(pyrrol-1-yl)-phenoxy]-2-propanol as a colourless oil of boiling point 125°-135° C/0.04 mm Hg. The distillate which crystallises can be recrystallised from ether/petroleum ether and gives crystals of melting point 80°-81° C and is in every respect identical with the product obtained in Example 3.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[N:5]1([C:10]2[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=2[O:12][CH2:13][CH:14]2[O:16][CH2:15]2)[CH:9]=[CH:8][CH:7]=[CH:6]1>C(O)(C)C>[CH:1]([NH:4][CH2:15][CH:14]([OH:16])[CH2:13][O:12][C:11]1[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=1[N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
26.9 g
Type
reactant
Smiles
N1(C=CC=C1)C1=C(OCC2CO2)C=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 1/2 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
after evaporating off the volatile constituents in vacuo
DISTILLATION
Type
DISTILLATION
Details
is distilled in a bulb tube under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC(COC1=C(C=CC=C1)N1C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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